Iso-ferulate de cinnamyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

- L'iso-ferulate de cinnamyle présente une activité antimicrobienne contre les champignons et les bactéries pathogènes . Les chercheurs ont exploré son potentiel comme alternative naturelle pour lutter contre les infections et préserver les produits alimentaires.

- L'this compound est un composé naturel présent dans la cannelle. Il possède des effets pharmacologiques qui peuvent être bénéfiques pour la santé humaine . Ces effets comprennent des propriétés antioxydantes, anti-inflammatoires et des avantages cardiovasculaires potentiels.

- Bien que des recherches soient en cours, certaines études suggèrent que les esters de cinnamyle, y compris l'isoferulate, peuvent avoir des effets positifs sur la circulation sanguine et l'élimination de la stase sanguine . Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement ces bienfaits potentiels pour la santé.

Propriétés antimicrobiennes

Effets pharmacologiques

Santé et bien-être

Orientations Futures

Cinnamic acid derivatives, which include Cinnamyl isoferulate, are widely used in cosmetics and have various functions . Some currently investigated natural and synthetic derivatives of cinnamic acid have shown skin lightening and anti-aging properties . Some of them may become new cosmetic ingredients in the future . In particular, 4-hydroxycinnamic acid, which is currently indexed as a skin-conditioning cosmetics ingredient, has been widely tested in vitro and in vivo as a new drug candidate for the treatment of hyperpigmentation .

Mécanisme D'action

Target of Action

Cinnamyl isoferulate, a natural product found in Populus and Salicaceae , is a type of cinnamate that has been studied for its antimicrobial activity . The primary targets of cinnamyl isoferulate are likely to be similar to those of other cinnamates and cinnamides, which include the cell membranes of bacteria and fungi . These compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

Cinnamyl isoferulate, like other cinnamates, is believed to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . This interaction with the cell membrane and cell wall disrupts the integrity of these structures, leading to cell death .

Biochemical Pathways

Cinnamyl isoferulate is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols in plants . Cinnamoyl-CoA reductase (CCR) is the first committed enzyme in this pathway, catalyzing the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway plays a pivotal role in directing metabolic flux toward flavonoids and stilbenes or monolignols, hydroxycinnamic acids, and, depending on the species, hydroxycinnamoyl esters .

Pharmacokinetics

These compounds were found to exhibit good absorption and distribution characteristics, making them potentially effective therapeutic agents .

Result of Action

The result of cinnamyl isoferulate’s action is the inhibition of microbial growth and reproduction, leading to the death of the targeted cells . This antimicrobial activity makes cinnamyl isoferulate a potential candidate for the development of new antimicrobial agents.

Action Environment

Analyse Biochimique

Biochemical Properties

It is known that cinnamyl cinnamates, including Cinnamyl isoferulate, are involved in various biochemical reactions

Cellular Effects

Related compounds have been shown to have anti-inflammatory effects . Cinnamyl isoferulate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Cinnamyl isoferulate is likely involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and more

Propriétés

IUPAC Name |

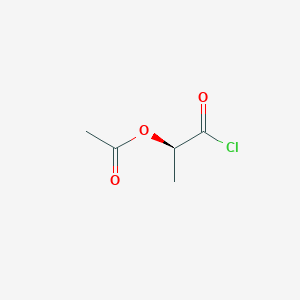

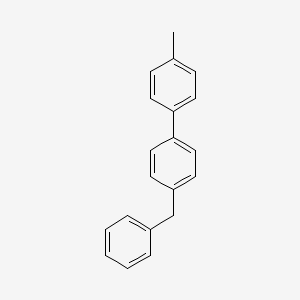

[(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-12,14,20H,13H2,1H3/b8-5+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPBHCOTQOOMTN-JPFJJCCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1643708.png)

![(2S)-2-amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1643738.png)

methanone](/img/structure/B1643752.png)